molecular formula C17H20O4 B12720303 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate CAS No. 144055-32-3

3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate

Cat. No.: B12720303
CAS No.: 144055-32-3
M. Wt: 288.34 g/mol
InChI Key: YTWZKVCMXGOQQQ-YDFGWWAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a 3-methyl-2-butenyl group attached to a 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxy-3-methoxybenzoic acid with 3-methyl-2-buten-1-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, often using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in inhibiting certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes such as tyrosinase, inhibiting its activity and thereby affecting melanin production.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)benzoic acid
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a 3-methyl-2-butenyl group with a 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

144055-32-3

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

3-methylbut-2-enyl (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate

InChI

InChI=1S/C17H20O4/c1-13(2)10-11-21-17(19)7-5-4-6-14-8-9-15(18)16(12-14)20-3/h4-10,12,18H,11H2,1-3H3/b6-4+,7-5+

InChI Key

YTWZKVCMXGOQQQ-YDFGWWAZSA-N

Isomeric SMILES

CC(=CCOC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)C

Canonical SMILES

CC(=CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.